Cas no 73895-87-1 (Ethyl (4-Amino-2-nitrophenyl)carbamate)

Ethyl (4-Amino-2-nitrophenyl)carbamate 化学的及び物理的性質
名前と識別子
-
- (4-Amino-2-nitrophenyl)carbamic acid ethyl ester
- Ethyl (4-amino-2-nitrophenyl) carbamate
- (4-amino-2-nitro-phenyl)-carbamic acid ethyl ester
- Ethyl(4-amino-2-nitrophenyl)carbamate
- ETHYL N-(4-AMINO-2-NITROPHENYL)CARBAMATE
- AS-67823
- Ethyl (4-amino-2-nitrophenyl)carbamate
- 5-amino-2-ethoxycarbonylaminonitrobenzene
- 4-amino-2-nitrophenylcarbamic acid ethyl ester
- SCHEMBL4993342
- AKOS027255383
- MFCD18711762
- HDEBGAGNWSBAOY-UHFFFAOYSA-N
- DB-362107
- W10060
- 73895-87-1
- Ethyl (4-Amino-2-nitrophenyl)carbamate
-
- MDL: MFCD18711762
- インチ: InChI=1S/C9H11N3O4/c1-2-16-9(13)11-7-4-3-6(10)5-8(7)12(14)15/h3-5H,2,10H2,1H3,(H,11,13)
- InChIKey: HDEBGAGNWSBAOY-UHFFFAOYSA-N
- ほほえんだ: O=C(OCC)NC1=CC=C(N)C=C1[N+]([O-])=O
計算された属性
- せいみつぶんしりょう: 225.07495584g/mol
- どういたいしつりょう: 225.07495584g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 266
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 110Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
じっけんとくせい
- 密度みつど: 1.411
- ふってん: 360 ºC
- フラッシュポイント: 172 ºC
Ethyl (4-Amino-2-nitrophenyl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E702905-250mg |
Ethyl (4-Amino-2-nitrophenyl)carbamate |
73895-87-1 | 250mg |
$167.00 | 2023-05-18 | ||
Alichem | A019114655-250mg |
Ethyl (4-amino-2-nitrophenyl)carbamate |
73895-87-1 | 95% | 250mg |
$350.00 | 2023-09-01 | |
Ambeed | A560165-25g |
Ethyl (4-amino-2-nitrophenyl)carbamate |
73895-87-1 | 95+% | 25g |
$2270.0 | 2024-08-02 | |
abcr | AB487340-250mg |
(4-Amino-2-nitro-phenyl)-carbamic acid ethyl ester; . |
73895-87-1 | 250mg |
€686.10 | 2024-04-16 | ||
A2B Chem LLC | AH12402-250mg |
Ethyl (4-amino-2-nitrophenyl)carbamate |
73895-87-1 | 95% | 250mg |
$424.00 | 2024-04-19 | |
Crysdot LLC | CD12037822-10g |
Ethyl (4-amino-2-nitrophenyl)carbamate |
73895-87-1 | 95+% | 10g |
$659 | 2024-07-24 | |
TRC | E702905-50mg |
Ethyl (4-Amino-2-nitrophenyl)carbamate |
73895-87-1 | 50mg |
$64.00 | 2023-05-18 | ||
Alichem | A019114655-5g |
Ethyl (4-amino-2-nitrophenyl)carbamate |
73895-87-1 | 95% | 5g |
$2110.00 | 2023-09-01 | |
Alichem | A019114655-1g |
Ethyl (4-amino-2-nitrophenyl)carbamate |
73895-87-1 | 95% | 1g |
$690.00 | 2023-09-01 | |
abcr | AB487340-1g |
(4-Amino-2-nitro-phenyl)-carbamic acid ethyl ester; . |
73895-87-1 | 1g |
€1160.10 | 2024-04-16 |
Ethyl (4-Amino-2-nitrophenyl)carbamate 関連文献
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
Ethyl (4-Amino-2-nitrophenyl)carbamateに関する追加情報
Ethyl (4-Amino-2-nitrophenyl)carbamate: Chemical Profile and Emerging Applications
Ethyl (4-Amino-2-nitrophenyl)carbamate, a compound with the CAS number 73895-87-1, represents a significant molecule in the realm of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional attributes, has garnered considerable attention due to its potential applications in various scientific domains. The molecular structure of Ethyl (4-Amino-2-nitrophenyl)carbamate consists of a carbamate moiety linked to a nitro-substituted aromatic ring, which contributes to its distinct chemical properties and reactivity.
The carbamate group, a key feature of this compound, is known for its versatility in organic synthesis and drug development. It serves as a crucial intermediate in the synthesis of various pharmacologically active agents, including herbicides, fungicides, and potential therapeutic compounds. The presence of the amino group at the para position relative to the nitro group enhances the compound's reactivity, making it a valuable building block for further chemical modifications. These attributes have positioned Ethyl (4-Amino-2-nitrophenyl)carbamate as a subject of intense interest among researchers exploring novel synthetic pathways and functional materials.
Recent advancements in the field of medicinal chemistry have highlighted the importance of nitroaromatic compounds in developing new therapeutic agents. The nitro group in Ethyl (4-Amino-2-nitrophenyl)carbamate not only influences its electronic properties but also plays a critical role in its biological interactions. Studies have demonstrated that nitroaromatics can undergo reduction to form aminoaromatics, which are often more pharmacologically active. This transformation is particularly relevant in the context of developing antimicrobial and anticancer agents, where the redox properties of these compounds are exploited to target specific biological pathways.
The synthesis of Ethyl (4-Amino-2-nitrophenyl)carbamate involves well-established organic reactions, including nucleophilic substitution and condensation reactions. These synthetic methodologies are not only efficient but also scalable, making the compound accessible for large-scale production and further research. The compound's stability under various conditions further enhances its utility as an intermediate in synthetic chemistry. Researchers have leveraged these properties to develop novel derivatives with enhanced biological activity and improved pharmacokinetic profiles.
In the context of drug discovery, Ethyl (4-Amino-2-nitrophenyl)carbamate has been explored as a precursor for developing inhibitors targeting specific enzymes and receptors involved in diseases such as cancer and inflammation. The structural motif present in this compound allows for selective binding to biological targets, making it a promising candidate for rational drug design. Computational studies have been instrumental in predicting the binding affinities and interactions of Ethyl (4-Amino-2-nitrophenyl)carbamate with potential drug targets, providing insights into its mechanism of action.
The role of Ethyl (4-Amino-2-nitrophenyl)carbamate extends beyond pharmaceutical applications; it has also been investigated for its potential use in material science. The unique electronic properties conferred by the nitro group make this compound an attractive candidate for developing organic semiconductors and light-emitting diodes (OLEDs). These materials are essential components in modern electronic devices, including displays and solar cells. Research into the optoelectronic properties of Ethyl (4-Amino-2-nitrophenyl)carbamate has revealed promising results, suggesting its utility in next-generation electronic technologies.
Environmental chemistry has also benefited from the study of Ethyl (4-Amino-2-nitrophenyl)carbamate. Its degradation products and metabolic pathways have been extensively studied to understand how such compounds interact with ecosystems. This knowledge is crucial for developing sustainable practices in chemical manufacturing and ensuring environmental safety. The compound's behavior under different environmental conditions has provided valuable insights into designing biodegradable chemicals with minimal ecological impact.
The future prospects of Ethyl (4-Amino-2-nitrophenyl)carbamate are vast, with ongoing research aiming to uncover new applications and optimize existing ones. Advances in synthetic methodologies and computational chemistry are expected to further enhance the accessibility and utility of this compound. Collaborative efforts between academia and industry will be pivotal in translating laboratory findings into practical applications that benefit society.
In conclusion, Ethyl (4-Amino-2-nitrophenyl)carbamate stands as a testament to the importance of interdisciplinary research in advancing scientific knowledge. Its unique structural features and versatile reactivity make it a valuable asset in pharmaceuticals, materials science, and environmental chemistry. As research continues to evolve, we can anticipate even more innovative applications emerging from this remarkable compound.
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